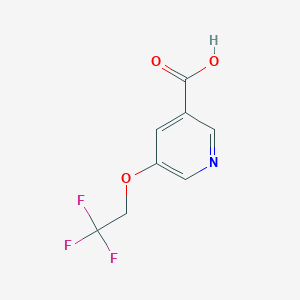

![molecular formula C7H5ClF2O2S2 B2802972 3-[(Difluoromethyl)sulfanyl]benzene-1-sulfonyl chloride CAS No. 929341-55-9](/img/structure/B2802972.png)

3-[(Difluoromethyl)sulfanyl]benzene-1-sulfonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-[(Difluoromethyl)sulfanyl]benzene-1-sulfonyl chloride”, also known as DFMS, is a sulfonyl chloride derivative . It is used as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. The CAS Number for this compound is 1250680-75-1 .

Molecular Structure Analysis

The molecular formula of this compound is C7H5ClF2O2S . The InChI Code is 1S/C7H5ClF2O2S/c8-13(11,12)6-3-1-2-5(4-6)7(9)10/h1-4,7H . This indicates that the compound contains a benzene ring with a difluoromethyl group and a sulfonyl chloride group attached to it .Physical And Chemical Properties Analysis

This compound has a molecular weight of 226.63 g/mol . It is a liquid at room temperature .Aplicaciones Científicas De Investigación

Catalytic Systems for Synthesis of Benzimidazoles Sulfonic acid functionalized imidazolium salts combined with FeCl3 offer a novel and highly efficient catalytic system for synthesizing benzimidazole derivatives. This catalysis involves the condensation of benzene-1,2-diamine with aromatic aldehydes, utilizing atmospheric air as a green oxidant and yielding high-purity benzimidazole derivatives in short reaction times (Khazaei et al., 2011).

Carbonic Anhydrase Inhibitors Perfluoroalkyl/aryl-substituted derivatives of aromatic/heterocyclic sulfonamides have been synthesized as potent carbonic anhydrase inhibitors. These derivatives show strong affinities toward isozymes of carbonic anhydrase, suggesting their potential as intraocular pressure-lowering agents for glaucoma treatment, without the adverse side effects typically associated with such drugs (Scozzafava et al., 2000).

Synthesis of Phthalocyanines The reaction of 1,2-dicyanobenzene-4-sulfonyl chloride with polyfluoro alcohols leads to 1,2-dicyano-4-polyfluoroalkoxysulfonyl benzenes, which can be tetramerized in the presence of zinc or cobalt salts to form phthalocyanines. This process is crucial for creating compounds with applications in dyes, pigments, and electronic devices, highlighting the importance of sulfonyl chlorides in synthetic chemistry (Kondratenko et al., 1999).

Friedel-Crafts Sulfonylation Ionic liquids have been utilized as unconventional reaction media and catalysts for Friedel-Crafts sulfonylation reactions. This methodology allows for the efficient sulfonylation of benzene and substituted benzenes, offering a green, solvent-free alternative for diaryl sulfone synthesis, which is significant for the development of various pharmaceuticals and materials science applications (Nara et al., 2001).

Synthesis of Sultones A novel photo-redox-catalyzed procedure enables the one-step formation of sultones from α,ω-alkenols and trifluoromethylsulfonyl chloride. This innovative approach, utilizing copper photoredox catalysis, simplifies the synthesis of fluorinated sultones, which have potential applications as electrolyte additives or in drug synthesis, demonstrating the versatility of sulfonyl chlorides in facilitating complex chemical transformations (Rawner et al., 2016).

Mecanismo De Acción

The mechanism of action for this compound is not specified in the search results. Its use as an intermediate suggests it undergoes further reactions to form the active compound in pharmaceuticals and agrochemicals.

Safety and Hazards

This compound is classified as dangerous, with hazard statements H314 (causes severe skin burns and eye damage) and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Propiedades

IUPAC Name |

3-(difluoromethylsulfanyl)benzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF2O2S2/c8-14(11,12)6-3-1-2-5(4-6)13-7(9)10/h1-4,7H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTSXKBMUJDNOJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)Cl)SC(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(Difluoromethyl)sulfanyl]benzene-1-sulfonyl chloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-methyl-3-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2802889.png)

![2-(16,18-Dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15-,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)propanoic acid](/img/structure/B2802890.png)

![N-(4-acetamidophenyl)-2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2802892.png)

![2-Chloro-N-[4-methoxy-3-(trifluoromethyl)phenyl]-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2802894.png)

![3-[(4-tert-butylphenyl)methoxy]-N-(2-chlorophenyl)thiophene-2-carboxamide](/img/structure/B2802896.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(4-(4,6-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2802904.png)

![3-benzenesulfonamido-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}benzamide](/img/structure/B2802905.png)

![5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-6-oxabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B2802906.png)

![2-[4-(benzyloxy)-2-chlorobenzoyl]-N-ethyl-1-hydrazinecarboxamide](/img/structure/B2802907.png)

![2-chloro-N-[(3-phenyl-5-isoxazolyl)methyl]benzenesulfonamide](/img/structure/B2802911.png)